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molecular formula C10H20O B165314 2-Decanone CAS No. 693-54-9

2-Decanone

Cat. No. B165314
M. Wt: 156.26 g/mol
InChI Key: ZAJNGDIORYACQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568770

Procedure details

A mixture of copper (11) chloride dihydrate [10 mmol] and tris (triphenylphosphine) ruthenium (11) chloride [1.0 mmol] in water [10 ml] was stirred for 10 minutes at room temperature. Then 1-decene [3.51 g, 25 mmol] was added followed by benzene [15 ml] and dodecyltrimethylammonium chloride [2.0 mmol]. Oxygen was bubbled through the solution at 80° C. for 48 hours. After cooling to room temperature, ethyl acetate (15 ml) was added and the solution was filtered. The filtrate was dried using anhydrous magnesium sulphate, and then distilled to provide pure 2-decanone in 64% yield.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
copper (11) chloride dihydrate
Quantity
10 mmol
Type
catalyst
Reaction Step Four
Quantity
1 mmol
Type
catalyst
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C1C=CC=CC=1.[OH2:17]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCC.O.O.[Cu](Cl)Cl.[Ru](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:1][C:2](=[O:17])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:3.4,5.6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
3.51 g
Type
reactant
Smiles
C=CCCCCCCCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
2 mmol
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCC)[N+](C)(C)C
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
copper (11) chloride dihydrate
Quantity
10 mmol
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl
Name
Quantity
1 mmol
Type
catalyst
Smiles
[Ru](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Oxygen was bubbled through the solution at 80° C. for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
ethyl acetate (15 ml) was added
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(CCCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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